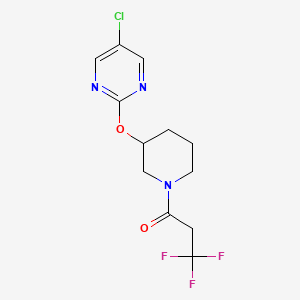

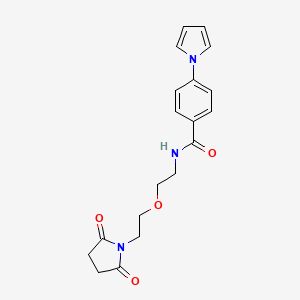

N-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)-4-(1H-pyrrol-1-yl)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

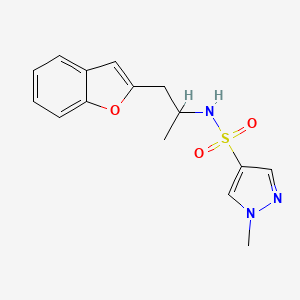

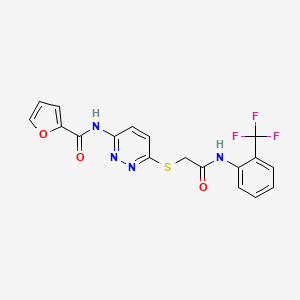

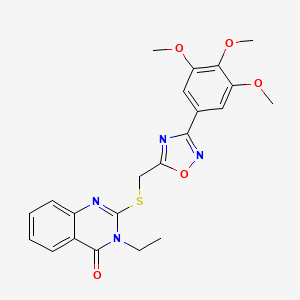

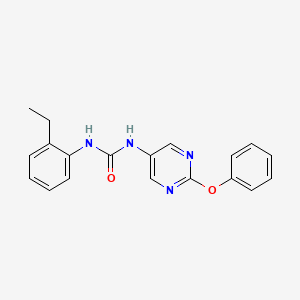

“N-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)-4-(1H-pyrrol-1-yl)benzamide” is a complex organic compound. It contains a pyrrolidine dione group (2,5-dioxopyrrolidin-1-yl), which is a type of cyclic imide and a common motif in pharmaceuticals and natural products . The compound also contains a pyrrole group (1H-pyrrol-1-yl), which is a heterocyclic aromatic organic compound .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the pyrrolidine dione and pyrrole groups. These groups would likely influence the compound’s reactivity and physical properties .Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents used. The pyrrolidine dione group could potentially undergo reactions at the carbonyl groups, while the pyrrole group might participate in electrophilic substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar carbonyl groups in the pyrrolidine dione might increase its solubility in polar solvents .Applications De Recherche Scientifique

Synthesis and Chemical Properties

- High-Yield Synthesis : A study by Bobeldijk et al. (1990) discusses a simple and high-yield synthesis method for related benzamide compounds, which could be relevant for the efficient production of this compound (Bobeldijk et al., 1990).

- Synthetic Methods and Neuroleptic Activity : Iwanami et al. (1981) synthesized a series of benzamides, similar in structure, and evaluated their neuroleptic activity, indicating the potential pharmaceutical applications of such compounds (Iwanami et al., 1981).

- Functionalized Pyrrolidinones Synthesis : Gao et al. (2013) developed a method for synthesizing functionalized 2-pyrrolidinones, which might be relevant for the synthesis of this compound (Gao, Sun, & Yan, 2013).

Applications in Medical Imaging and Diagnosis

- Sigma Receptor Scintigraphy : Caveliers et al. (2002) conducted a study on sigma receptor scintigraphy using a similar iodobenzamide, indicating the potential of such compounds in visualizing primary breast tumors (Caveliers et al., 2002).

Applications in Drug Discovery and Development

- Anticancer Evaluation : Mohan et al. (2021) synthesized and tested N-(Pyridin-3-yl)benzamide derivatives for anticancer activity, suggesting the relevance of such compounds in cancer research (Mohan, Sridhar, Laxminarayana, & Chary, 2021).

- Discovery of Histone Deacetylase Inhibitor : Zhou et al. (2008) described the synthesis of a benzamide derivative as a potent histone deacetylase inhibitor, indicating the therapeutic potential of similar compounds (Zhou et al., 2008).

Other Applications

- Synthesis of Liquid Crystal Compounds : Qingjun (2007) synthesized a novel liquid crystalline compound with a benzamide component, suggesting potential applications in material science (Qingjun, 2007).

Mécanisme D'action

Target of Action

Similar compounds have been shown to interact with proteins such as kras g12d/v and mdm2 . These proteins play crucial roles in cell signaling and regulation of cell cycle, respectively.

Mode of Action

The compound’s mode of action involves direct recruitment to the proteasome . It selectively and dose-dependently degrades target proteins, suppressing their signaling without non-specific cytotoxic effects . This degradation occurs without ubiquitination and bypasses the need for an E3 ligase .

Biochemical Pathways

The compound affects the protein degradation pathway by directly recruiting target proteins to the proteasome . This can lead to changes in cell signaling and potentially influence various downstream effects, including cell growth and proliferation.

Pharmacokinetics

Similar compounds have been shown to suppress cell growth and increase both cell-specific glucose uptake rate and the amount of intracellular adenosine triphosphate during monoclonal antibody production .

Result of Action

The compound’s action results in the degradation of target proteins, leading to suppression of their signaling . This can have various molecular and cellular effects, depending on the specific proteins targeted. For instance, degradation of KRAS G12D/V and MDM2 proteins can influence cell signaling and cell cycle regulation, respectively .

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

N-[2-[2-(2,5-dioxopyrrolidin-1-yl)ethoxy]ethyl]-4-pyrrol-1-ylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21N3O4/c23-17-7-8-18(24)22(17)12-14-26-13-9-20-19(25)15-3-5-16(6-4-15)21-10-1-2-11-21/h1-6,10-11H,7-9,12-14H2,(H,20,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJJYDAWJALACFK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1=O)CCOCCNC(=O)C2=CC=C(C=C2)N3C=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[(Z)-2-cyano-3-(2-ethoxyanilino)-3-oxoprop-1-enyl]benzoic acid](/img/structure/B2940468.png)

![3-(3,5-dimethyl-1H-pyrazol-1-yl)-1-(4-(7,8,9,10-tetrahydropyrazino[1,2-b]indazol-1-yl)piperazin-1-yl)propan-1-one](/img/structure/B2940472.png)

![8-Methyl-2-(3-nitrophenyl)imidazo[1,2-a]pyridine](/img/structure/B2940477.png)

![4-methoxy-N-{1-[(3-methylphenoxy)acetyl]piperidin-4-yl}benzenesulfonamide](/img/structure/B2940480.png)

![N-(4-fluorobenzyl)-4-oxo-8-(p-tolyl)-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2940487.png)